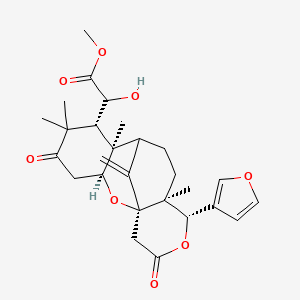

6-Hydroxyangolensic acid methyl ester

説明

特性

分子式 |

C27H34O8 |

|---|---|

分子量 |

486.6 g/mol |

IUPAC名 |

methyl 2-[(1S,3S,7R,8R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16?,18-,20?,21-,22-,25-,26-,27-/m0/s1 |

InChIキー |

GOYZKWCPWBKPIG-RNKBQGBYSA-N |

異性体SMILES |

C[C@@]12CCC3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)C(C(=O)OC)O)C |

正規SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C |

製品の起源 |

United States |

準備方法

Hydrochloric Acid (HCl)/Methanol Reflux

Adapted from the synthesis of D-para hydroxybenzene glycine methyl ester, this method employs HCl gas dissolved in methanol to esterify the carboxylic acid group:

Procedure :

-

Dissolve 6-hydroxyangolensic acid (1 eq) in HCl-saturated methanol (7–14% w/v HCl).

-

Reflux at 65–80°C for 2–4 hours.

-

Remove methanol via reduced-pressure distillation.

-

Purify the residue via recrystallization or chromatography.

Key Parameters :

Boron Trifluoride (BF₃) Catalysis

BF₃-methanol complexes offer faster reaction kinetics than HCl:

-

Suspend substrate in 25% BF₃/methanol.

-

Heat at 80°C for 1 hour.

Advantages :

Base-Catalyzed Transesterification

Base-catalyzed methods are unsuitable for free carboxylic acids but applicable if 6-hydroxyangolensic acid is esterified as a glyceride.

Potassium Hydroxide (KOH)/Methanol

Adapted from fatty acid methyl ester (FAME) synthesis:

-

Dissolve glyceride-containing extract in hexane.

-

Add 2N KOH in methanol (1:10 v/v).

-

Recover supernatant containing methyl esters.

Limitations :

-

Requires triglyceride substrate, necessitating prior functionalization of 6-hydroxyangolensic acid.

-

Free hydroxy groups may undergo side reactions (e.g., oxidation).

Trimethylchlorosilane (TMSCl)-Mediated Esterification

TMSCl/methanol enables room-temperature esterification of amino acids, suggesting potential applicability to hydroxy-rich diterpenoids.

Reaction Mechanism

-

TMSCl activates the carboxylic acid via silylation.

-

Methanol nucleophilically displaces the silyl group, forming the methyl ester.

Procedure :

-

Suspend 6-hydroxyangolensic acid in methanol.

-

Add TMSCl (1.2 eq) dropwise at 25°C.

-

Stir for 8–12 hours.

-

Quench with water and extract with ethyl acetate.

Advantages :

Comparative Analysis of Methods

Critical Considerations :

-

Steric Effects : The bulky diterpenoid skeleton may slow reaction kinetics in acid/base methods.

-

Hydroxy Group Reactivity : Unprotected hydroxy groups could lead to side products (e.g., ethers).

化学反応の分析

科学研究への応用

6-ヒドロキシアングレン酸メチルエステルは、科学研究で幅広い用途を持っています。

化学: それは有機合成における構成要素として使用されます。

生物学: それは生化学的アッセイにおけるプローブとして役立ちます。

医学: それは潜在的な治療特性について調査されています。

科学的研究の応用

6-Hydroxyangolensic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis.

Biology: It serves as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of specialty chemicals

作用機序

類似化合物の比較

類似化合物

- 6-ヒドロキシ安息香酸メチルエステル

- 6-ヒドロキシキノリンメチルエステル

- 6-ヒドロキシフラボンメチルエステル

類似化合物との比較

Aromatic Hydroxy-Methyl Esters

Example Compounds :

- Methyl 4-hydroxybenzoate (): A simpler aromatic ester with a single benzene ring, a hydroxy group at position 4, and a methyl ester.

- 6-Hydroxy-2-naphthaleneacetic acid methyl ester : Features a naphthalene backbone, enhancing aromatic stability and enabling π-π interactions absent in single-ring analogs.

Key Differences :

Fatty Acid Methyl Esters (FAMEs)

Example Compounds :

- Palmitic acid methyl ester (C16:0), Linoleic acid methyl ester (C18:2) (Evidences 1, 2, 5).

- 6-(Hexadecanoyloxy)hexadecanoic acid (): A branched ester with a hydroxy fatty acid backbone.

Key Differences :

Resin Acid Methyl Esters

Example Compounds :

- Sandaracopimaric acid methyl ester, Communic acid methyl ester (): Diterpenoid derivatives from plant resins.

Key Differences :

Cyclohexene Carboxylic Acid Methyl Esters

Example Compounds :

Q & A

Q. Table 1. Comparative Analytical Techniques for 6-Hydroxyangolensic Acid Methyl Ester

| Technique | Resolution | LOD (μg/mL) | Key Applications | Limitations |

|---|---|---|---|---|

| GC-FID | Moderate | 0.5 | Quantification in lipids | Limited isomer separation |

| LC-UV | Low | 1.0 | Polarity-based separation | Low sensitivity for trace |

| HRMS | High | 0.1 | Structural elucidation | Cost-intensive |

| NMR | N/A | N/A | Stereochemical confirmation | Requires pure samples |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。